4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile
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Overview
Description
4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile is a complex organic compound that features a quinazoline core substituted with a pyrrolidine ring and a benzonitrile group
Preparation Methods
The synthesis of 4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile typically involves multiple steps, including ring formation, substitution reactions, and functional group modifications. One common method involves the reaction of 2-methyl-4-(pyrrolidin-1-yl)quinazoline with 4-aminobenzonitrile under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile can be compared with other similar compounds, such as:
2-Methyl-4-(pyrrolidin-1-yl)quinazoline: Lacks the benzonitrile group.
4-Aminobenzonitrile: Lacks the quinazoline and pyrrolidine rings.
Quinazoline derivatives: May have different substituents on the quinazoline core. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
646450-84-2 |
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Molecular Formula |
C20H19N5 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-[(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)amino]benzonitrile |
InChI |
InChI=1S/C20H19N5/c1-14-22-19-12-17(24-16-6-4-15(13-21)5-7-16)8-9-18(19)20(23-14)25-10-2-3-11-25/h4-9,12,24H,2-3,10-11H2,1H3 |
InChI Key |
JMBFAJODGLGBIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)NC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4 |
Origin of Product |
United States |
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